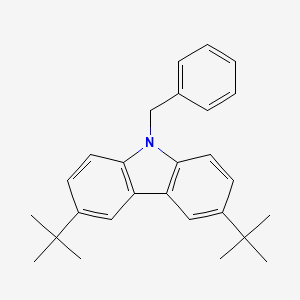

9-Benzyl-3,6-ditert-butylcarbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-3,6-ditert-butylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N/c1-26(2,3)20-12-14-24-22(16-20)23-17-21(27(4,5)6)13-15-25(23)28(24)18-19-10-8-7-9-11-19/h7-17H,18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUSISDNCPRLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization of 9 Benzyl 3,6 Ditert Butylcarbazole

Strategic Retrosynthesis of the Carbazole (B46965) Core with Specific Substituents

The retrosynthetic analysis of 9-Benzyl-3,6-ditert-butylcarbazole reveals two key bond disconnections: the carbon-nitrogen bond of the N-benzylated amine and the carbon-carbon bonds of the 3,6-ditert-butyl groups. This approach simplifies the target molecule into more readily available starting materials, namely carbazole and benzyl (B1604629) halide.

Approaches for 3,6-Ditert-butyl Functionalization (e.g., Friedel-Crafts Alkylation)

The introduction of tert-butyl groups at the 3 and 6 positions of the carbazole ring is a crucial step that enhances the solubility and stability of the final compound. The most common and effective method for this functionalization is the Friedel-Crafts alkylation.

This electrophilic aromatic substitution reaction involves treating carbazole with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). ossila.comchemicalbook.com The bulky tert-butyl groups are directed to the 3 and 6 positions due to the electronic properties of the carbazole nucleus. These positions are electronically activated and sterically accessible for substitution. The presence of these bulky groups can also prevent undesirable dimerization and polymerization reactions at these sites. ossila.com

The reaction mechanism begins with the formation of a tert-butyl carbocation from the reaction between the tert-butyl halide and the Lewis acid. This electrophile then attacks the electron-rich carbazole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the 3,6-ditert-butylcarbazole.

Optimization of the Friedel-Crafts alkylation is critical to maximize the yield of the desired 3,6-disubstituted product while minimizing the formation of mono-substituted and other isomers. Key parameters that are often adjusted include the molar ratio of the reactants and catalyst, the reaction temperature, and the choice of solvent.

Mechanisms and Strategies for N-Benzylation (e.g., Palladium-Catalyzed C-N Coupling, Nucleophilic Alkylation)

Once the 3,6-ditert-butylcarbazole core is synthesized, the next strategic step is the introduction of the benzyl group at the nitrogen atom. Two primary strategies are employed for this N-benzylation: palladium-catalyzed C-N coupling and classical nucleophilic alkylation.

Palladium-Catalyzed C-N Coupling:

This modern and versatile method, often referred to as the Buchwald-Hartwig amination, has become a powerful tool for forming carbon-nitrogen bonds. beilstein-journals.orgnih.gov In this reaction, the 3,6-ditert-butylcarbazole is coupled with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to the palladium(0) complex, followed by the coordination of the deprotonated carbazole to the palladium center. Reductive elimination from this intermediate then furnishes the N-benzylated product and regenerates the palladium(0) catalyst. nih.govacs.org A variety of palladium precursors, phosphine ligands, and bases can be screened to optimize the reaction conditions for high yield and selectivity. beilstein-journals.org

Nucleophilic Alkylation:

This is a more traditional and often simpler method for N-alkylation. researchgate.net The reaction proceeds by deprotonating the N-H of the 3,6-ditert-butylcarbazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a carbazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of a benzyl halide in a classic SN2 reaction, displacing the halide and forming the desired C-N bond. asianpubs.org

The choice of base and solvent is crucial for the success of this reaction. Stronger bases are generally required to deprotonate the relatively non-acidic carbazole N-H. The use of phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. google.com

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of high-purity precursors and intermediates.

Synthesis of Key 3,6-Ditert-butylated Carbazole Precursors

The primary precursor for the target molecule is 3,6-ditert-butylcarbazole. As previously mentioned, this intermediate is most commonly synthesized via the Friedel-Crafts alkylation of carbazole. ossila.com

A typical laboratory procedure involves dissolving carbazole in an appropriate solvent, such as nitromethane (B149229) or dichloromethane, and then adding a Lewis acid catalyst like aluminum chloride or zinc chloride. chemicalbook.com Tert-butyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for an extended period to ensure complete disubstitution. chemicalbook.com

After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to obtain pure 3,6-ditert-butylcarbazole. chemicalbook.com

Table 1: Synthesis of 3,6-Ditert-butylcarbazole via Friedel-Crafts Alkylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Carbazole | tert-Butyl chloride | AlCl₃ | Dichloromethane | 3.5 hours | - | |

| Carbazole | 2-Chloro-2-methylpropane | ZnCl₂ | Nitromethane | 24 hours | 45% | chemicalbook.com |

Data sourced from referenced literature.

Preparation and Purity of Benzyl Halide Reagents

The benzyl halide reagent, typically benzyl bromide or benzyl chloride, is the source of the benzyl group in the N-benzylation step. These reagents are commercially available, but their purity is paramount for achieving high yields and minimizing side reactions. Impurities in the benzyl halide can lead to the formation of unwanted byproducts, which can complicate the purification of the final product.

For instance, the presence of dibenzyl ether as an impurity can lead to the formation of undesired side products. Therefore, it is often necessary to purify commercial benzyl halides before use, for example, by distillation under reduced pressure. The purity of the reagent can be verified by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Reaction Conditions and Isolation Techniques

To ensure an efficient and high-yielding synthesis, the reaction conditions for both the Friedel-Crafts alkylation and the N-benzylation steps must be carefully optimized.

For the Friedel-Crafts alkylation, factors such as the stoichiometry of the reactants and catalyst, the reaction temperature, and the choice of solvent can significantly impact the outcome. For example, using an excess of the tert-butylating agent and the Lewis acid can favor the formation of the disubstituted product.

Similarly, for the N-benzylation step, whether through palladium catalysis or nucleophilic alkylation, the choice of catalyst/ligand system, base, solvent, and temperature are all critical parameters. For instance, in the Buchwald-Hartwig amination, the nature of the phosphine ligand can have a profound effect on the reaction's efficiency.

Once the synthesis is complete, the crude this compound must be isolated and purified. Common isolation techniques include extraction, filtration, and evaporation of the solvent. The purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities present.

The purity of the final product is confirmed using various analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, to ensure it meets the required specifications for its intended applications.

Investigation of Catalyst Systems and Ligand Effects

The synthesis of carbazole derivatives, including this compound, often involves cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.netwikipedia.orgtheaic.org The choice of catalyst and ligand is paramount in these reactions as it significantly influences the reaction's efficiency, yield, and selectivity.

In the context of the Buchwald-Hartwig amination, palladium-based catalysts are commonly employed. wikipedia.org The selection of the phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as t-BuXPhos and SPhos, have been shown to be highly effective. nih.gov These ligands facilitate the crucial reductive elimination step and can improve the reaction's scope for coupling with various amines and aryl halides. wikipedia.org The choice of base is also a significant factor, with strong bases like lithium tert-butoxide (t-BuOLi), sodium tert-butoxide (t-BuONa), and cesium carbonate (Cs₂CO₃) demonstrating high efficacy. nih.gov

For the Ullmann condensation, copper-based catalysts are traditionally used, often in the presence of a ligand and a base. theaic.org The reaction conditions for Ullmann couplings can be harsher than those for palladium-catalyzed reactions. nih.gov

The following table summarizes the catalyst systems and their effects on similar N-arylation reactions:

| Catalyst System | Ligand | Base | Typical Observations |

| Palladium(II) acetate (B1210297) | t-BuXPhos | t-BuONa | High yields, good functional group tolerance. nih.gov |

| [Pd(allyl)Cl]₂ | SPhos | Cs₂CO₃ | Effective for a broad range of substrates. nih.gov |

| Copper(I) iodide | 1,10-Phenanthroline | K₂CO₃ | Classic conditions, may require higher temperatures. |

This table provides a generalized overview based on common N-arylation reactions for carbazole synthesis.

Solvent Selection and Temperature Control for Yield and Selectivity

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of this compound, directly impacting the reaction yield and selectivity.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, non-polar aprotic solvents such as toluene (B28343) and dioxane are often preferred. nih.gov These solvents facilitate the dissolution of the reactants and the catalyst complex without interfering with the catalytic cycle. The reaction temperature is typically elevated to ensure a reasonable reaction rate, often in the range of 80-120 °C. Careful temperature control is necessary to prevent side reactions, such as β-hydride elimination, which can lead to the formation of undesired byproducts. wikipedia.org

In Ullmann-type reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used to dissolve the carbazole salt and the aryl halide. theaic.orgresearchgate.net These reactions often require higher temperatures, sometimes exceeding 150 °C, to proceed at a practical rate. nih.gov

The following table outlines the influence of solvent and temperature on typical N-arylation reactions:

| Solvent | Temperature Range (°C) | Impact on Reaction |

| Toluene | 80 - 110 | Good for solubility of non-polar reactants, minimizes side reactions. |

| Dioxane | 80 - 100 | Similar to toluene, often used in Pd-catalyzed couplings. |

| DMF | 100 - 150 | Higher polarity, suitable for Ullmann conditions, may require careful purification. theaic.org |

| DMSO | 120 - 180 | High boiling point, effective for less reactive substrates. researchgate.net |

This table provides a generalized overview based on common N-arylation reactions for carbazole synthesis.

Advanced Purification Protocols for High-Purity Material

Achieving high purity of this compound is essential for its use in applications where material properties are critical. Multi-stage purification protocols are therefore employed.

Multi-stage Chromatography: Column chromatography is a fundamental technique for the purification of organic compounds. researchgate.net For this compound, a multi-stage approach is often necessary. An initial separation on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate gradient, can remove a significant portion of impurities. rsc.org A second chromatographic step, potentially using a different stationary phase or a more finely tuned eluent system, may be required to isolate the product from closely related impurities.

Recrystallization: Following chromatographic purification, recrystallization is a powerful technique for obtaining highly crystalline, pure material. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly. chemicalbook.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Hexane has been reported as a suitable recrystallization solvent for similar carbazole derivatives. chemicalbook.com

Advanced Spectroscopic and Structural Confirmation

Beyond basic identification, a suite of advanced spectroscopic and analytical techniques are utilized to provide unequivocal structural confirmation and to understand the detailed molecular geometry and packing of this compound.

High-Resolution NMR Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the carbazole and benzyl groups, the methylene (B1212753) protons of the benzyl group, and the protons of the tert-butyl groups. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets) reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, this would include signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the methylene carbon of the benzyl group.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 3,6-di-tert-butylcarbazole (B1356187), the parent compound, which serves as a reference. chemicalbook.com

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbazole NH | ~7.83 (br s) | - |

| Carbazole Aromatic CH | 7.30-8.06 (m) | 109.88, 116.06, 123.18, 123.38, 137.84, 142.04 |

| tert-Butyl CH₃ | ~1.45 (s) | 32.13, 34.78 |

Data for 3,6-di-tert-butylcarbazole. The benzyl group in the target molecule would introduce additional signals.

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Packing

For similar carbazole derivatives, X-ray diffraction studies have shown that the carbazole ring system is essentially planar. researchgate.net The dihedral angle between the carbazole unit and the appended benzyl group is a key structural parameter that influences the extent of electronic communication between these two moieties. researchgate.net Analysis of the crystal packing can reveal intermolecular interactions such as π-π stacking or van der Waals forces, which are important for understanding charge transport and other solid-state properties. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with very high accuracy. rsc.org This allows for the unambiguous determination of the elemental formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places, the exact mass can be compared to the calculated theoretical mass for the proposed formula of this compound (C₃₃H₃₅N). This high level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing strong evidence for the identity of the synthesized molecule.

Advanced Electronic Structure and Photophysical Investigations

Theoretical and Experimental Determination of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties of a molecule. They determine its electron-donating and electron-accepting capabilities, respectively, and govern the optoelectronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. windows.netnih.gov For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G basis set, provide valuable insights into the HOMO and LUMO energy levels and their spatial distribution. nih.govnih.gov

In derivatives incorporating the 3,6-ditert-butylcarbazole moiety as the electron-donating unit, the HOMO is typically localized on the carbazole core. The LUMO, conversely, tends to be located on the electron-accepting part of the molecule. researchgate.net The introduction of substituents at the 9-position, such as a benzyl (B1604629) group, has a minimal effect on the HOMO and LUMO energies of the carbazole unit itself.

Studies on related compounds where 3,6-ditert-butylcarbazole units are attached to a central benzene (B151609) core show that the HOMO energy level is largely determined by the carbazole moiety. researchgate.net The spatial separation of HOMO and LUMO is a key feature for materials exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.org

Table 1: Calculated HOMO/LUMO Energies for Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| 2tCzPy | -5.23 | -1.29 | B3LYP/6-31++G | researchgate.net |

| 3tCzPy | -5.36 | -1.39 | B3LYP/6-31++G | researchgate.net |

| 4tCzPy | -5.24 | -1.42 | B3LYP/6-31++G | researchgate.net |

Experimental techniques provide crucial data to validate theoretical calculations. Cyclic voltammetry (CV) is widely used to determine the electrochemical oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. The 3,6-ditert-butyl substitution on the carbazole ring results in reversible electrochemical oxidation processes because these bulky groups prevent the polymerization that typically occurs at the 3 and 6 positions. ossila.comktu.edu

For a series of compounds containing 3,6-ditert-butylcarbazole moieties, reversible oxidation potentials have been recorded, which are characteristic of the carbazole donor unit. ktu.edu For instance, oxidation potential values for benzene derivatives substituted with two, three, and four di-tert-butyl-carbazole units were found to be 0.64 V, 0.77 V, and 0.63 V, respectively. ktu.edu

Photoelectron emission spectroscopy (PES) directly measures the ionization potential (IP) of a material in its solid state, which corresponds to the HOMO level. For thin films of benzene derivatives featuring 3,6-ditert-butylcarbazole groups, ionization potentials were measured in the range of 5.48 eV to 5.62 eV. ktu.edu This range indicates good hole-injection capabilities, a desirable property for materials used in organic light-emitting diodes (OLEDs). ktu.edu

Table 2: Electrochemical and Spectroscopic Properties of Related Carbazole Derivatives

| Compound | Oxidation Potential (V) | Ionization Potential (eV) | Source |

|---|---|---|---|

| 2tCzPy | 0.64 | 5.62 | ktu.edu |

| 3tCzPy | 0.77 | 5.51 | ktu.edu |

| 4tCzPy | 0.63 | 5.48 | ktu.edu |

Excited State Dynamics and Photoluminescence Properties

The photoluminescence of 9-Benzyl-3,6-ditert-butylcarbazole is governed by the de-excitation pathways available to the molecule after it absorbs light. These pathways include fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF).

Investigations into 3,6-di-tert-butylcarbazole (B1356187) reveal that it exhibits bright fluorescence. researchgate.net In organic solvents like n-heptane, THF, and acetonitrile, the emission bands are observed between 330 nm and 420 nm. mdpi.com The influence of the tert-butyl substituents is mainly reflected in a small increase in the Stokes shift compared to unsubstituted carbazole. mdpi.comresearchgate.net

Time-resolved fluorescence experiments on 3,6-di-tert-butylcarbazole show that the first excited singlet state (S1) has a lifetime of approximately 13–15 nanoseconds, which is only weakly dependent on the solvent. mdpi.comresearchgate.net Following photoexcitation, an initially prepared higher singlet state (Sx) rapidly decays to the S1 state through internal conversion within picoseconds. researchgate.net

Phosphorescence from the triplet state (T1) of carbazole derivatives is typically not observed in solution at room temperature. mdpi.com However, the T1 state is populated from the S1 state via intersystem crossing (ISC) with a quantum yield of around 51–56% for 3,6-di-tert-butylcarbazole. mdpi.comresearchgate.net The T1 state has a lifetime in the microsecond regime. mdpi.comresearchgate.net

In specifically designed donor-acceptor molecules, the 3,6-ditert-butylcarbazole moiety can act as an effective electron donor for TADF. beilstein-journals.orgdoktornarabote.runih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state through thermal activation, leading to delayed fluorescence. In a series of pyrimidine–carbazole emitters, the ΔEST was tuned, and for some derivatives, it was as low as 159 meV, which is promising for efficient TADF. beilstein-journals.orgnih.gov The presence of room-temperature phosphorescence (RTP) has also been noted in some of these specialized TADF compounds. beilstein-journals.orgnih.gov

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For derivatives of 3,6-di-tert-butyl-9H-carbazole, the functionalization can lead to a decrease in the fluorescence quantum yield and its lifetime, indicating a high probability of non-radiative quenching of the excited singlet states. researchgate.net However, some derivatives have been synthesized that show fluorescent emission in the 400-600 nm range with a high quantum yield. researchgate.netpleiades.online

The lifetime of the excited S1 state for 3,6-di-tert-butylcarbazole in various organic solvents is consistently found to be in the range of 13–15 ns. mdpi.com In thin films, these lifetimes are shorter due to intermolecular processes like singlet-singlet annihilation. mdpi.comdntb.gov.ua For TADF materials, both a prompt fluorescence lifetime (nanoseconds) and a delayed fluorescence lifetime (microseconds) are observed, reflecting the different emission pathways. researchgate.net

Table 3: Photophysical Data for Related Carbazole Derivatives

| Compound/System | Emission λmax (nm) | PLQY (Φ) | S1 Lifetime (τ) | Source |

|---|---|---|---|---|

| 3,6-di-tert-butylcarbazole (in n-heptane) | ~350-370 | N/A | 13-15 ns | mdpi.comresearchgate.net |

| 2tCzPy (solid film) | N/A | 0.33 | N/A | researchgate.netktu.edu |

| Various Pyrimidine-Carbazole TADF Emitters | 410-460 | 0.11 - 0.34 | Prompt: 1.1-3.0 ns; Delayed: 1.3-34.0 µs | researchgate.net |

Analysis of Radiative and Non-Radiative Decay Processes

The photophysical behavior of this compound is dictated by the competition between radiative and non-radiative decay pathways from its excited singlet state. Radiative decay occurs through fluorescence, where the molecule emits a photon to return to the ground state. Non-radiative decay, on the other hand, involves the dissipation of energy as heat through processes like internal conversion and intersystem crossing to the triplet state.

In derivatives of 3,6-di-tert-butyl-9H-carbazole, fluorescent emission is a prominent de-excitation pathway, often resulting in high quantum yields in the 400-600 nm range. researchgate.net The bulky tert-butyl groups at the 3 and 6 positions play a crucial role in enhancing luminescence. They sterically hinder the close packing of molecules, which can suppress non-radiative decay channels that arise from intermolecular interactions and aggregation-induced quenching in the solid state. ossila.com

However, non-radiative decay can be facilitated by the conformational freedom of the molecule, particularly the rotation of the benzyl group attached to the carbazole nitrogen. In solution, the rotation of carbazole and phenyl units can lead to the dissipation of excitation energy as thermal energy. nih.gov This restriction of molecular motion is a key factor in controlling the balance between radiative and non-radiative processes. For instance, in donor-acceptor systems involving carbazole, a large dihedral angle between the donor and acceptor moieties has been found to be favorable for efficient spin-orbit charge transfer intersystem crossing (SOCT-ISC), another non-radiative pathway. researchgate.net

Table 1: Representative Photophysical Decay Properties of Carbazole Derivatives

| Property | Observation in Carbazole Systems | Significance |

| Fluorescence Quantum Yield (Φf) | Can be high, particularly in the solid state or in restricted environments. researchgate.netacs.org | Indicates efficient radiative decay. |

| Non-Radiative Decay Rate (knr) | Increased by molecular motion (e.g., rotation) in solution. nih.gov | Competes with fluorescence, reducing emission efficiency. |

| Intersystem Crossing (ISC) | Can be a significant pathway, leading to triplet state formation. rsc.org | Important for applications in phosphorescence and TADF. |

| Internal Conversion (IC) | A pathway for thermal energy dissipation. | A primary non-radiative decay route. |

Solvatochromism and Aggregation-Induced Emission (AIE) Characteristics

The emission properties of this compound are highly sensitive to its environment, exhibiting both solvatochromism and aggregation-induced emission (AIE).

Solvatochromism: This phenomenon refers to the change in the color of a substance's solution as the solvent polarity is changed. Carbazole derivatives often display solvatochromic fluorescence, where the emission wavelength shifts depending on the solvent. mdpi.comcnr.it This is typically indicative of a change in the dipole moment of the molecule upon excitation, suggesting a degree of intramolecular charge transfer (ICT) character in the excited state. The emission from such compounds will generally show a red-shift (to longer wavelengths) as the polarity of the solvent increases.

Aggregation-Induced Emission (AIE): Many carbazole derivatives exhibit AIE, a phenomenon where the compound is non-emissive or weakly emissive in dilute solutions but becomes highly luminescent upon aggregation. mdpi.comrsc.orgoup.com In dilute solutions, the intramolecular rotations of the benzyl and tert-butyl groups can act as efficient non-radiative decay channels, quenching fluorescence. nih.gov However, in the aggregated state, typically induced by adding a poor solvent (like water) to a good solvent (like THF), these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative pathways and opens up the radiative channel, leading to a dramatic increase in fluorescence intensity. acs.orgoup.com The bulky tert-butyl groups can further influence this behavior by modifying the packing and aggregation morphology. oup.com

Table 2: Aggregation-Induced Emission (AIE) Characteristics in Carbazole-Based Systems

| Condition | Fluorescence Intensity | Dominant Decay Pathway | Rationale |

| Dilute Solution (e.g., THF) | Low / Quenched | Non-Radiative (Intramolecular Rotation) | Free rotation of molecular components dissipates energy as heat. nih.gov |

| Aggregated State (e.g., THF/Water Mixture) | High / Enhanced | Radiative (Fluorescence) | Restriction of intramolecular motion (RIM) blocks non-radiative channels. acs.orgmdpi.com |

Intramolecular Charge Transfer (ICT) and Exciplex Formation Studies

The electron-rich 3,6-ditert-butylcarbazole moiety serves as an excellent electron donor, enabling the compound to participate in intramolecular charge transfer (ICT) and form exciplexes with suitable electron acceptors. rsc.org

Spectroscopic Probes for Charge Separation Phenomena

The occurrence of charge separation in this compound systems can be investigated using various spectroscopic techniques.

UV-Visible and Fluorescence Spectroscopy: The formation of a charge-transfer complex or exciplex often results in a new, broad, and structureless absorption or emission band at a longer wavelength than the emissions of the individual donor or acceptor molecules. jlu.edu.cn The solvatochromic shift of the emission band is a strong indicator of a charge-transfer excited state.

Transient Absorption (TA) Spectroscopy: This powerful technique allows for the direct observation of transient species like radical cations and anions that are formed in a charge-separated state. TA spectroscopy can reveal the formation and lifetime of these states, providing detailed insights into the charge transfer dynamics. rsc.org

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of specific functional groups can indicate a change in electron density consistent with charge transfer. Computational and experimental IR studies on N-substituted carbazoles help in understanding the structural and electronic properties that underpin these phenomena. rsc.org

Influence of Molecular Conformation on Charge Transfer Efficiency

The efficiency of intramolecular charge transfer is profoundly influenced by the molecular conformation, specifically the geometry and electronic coupling between the donor (carbazole) and any acceptor moieties.

The rigid and planar structure of the carbazole unit is a key feature. nih.gov However, the connection to the benzyl group at the N9 position introduces conformational flexibility. The dihedral angle between the donor and acceptor parts of a molecule is a critical parameter. A more orthogonal arrangement can sometimes reduce the reorganization energy required for electron transfer, facilitating the formation of a long-lived charge-separated state. rsc.org

Conversely, the efficiency of charge transfer is also dependent on the electronic coupling between the donor and acceptor. The linker group connecting them plays a vital role in mediating this interaction. rsc.org In the case of this compound, the benzyl group is not a conjugated linker, so direct through-bond charge transfer to an external acceptor would be the dominant mechanism in exciplex formation. The steric hindrance provided by the tert-butyl groups can influence the intermolecular packing and the distance between donor and acceptor molecules in the solid state, thereby affecting the efficiency of intermolecular charge transfer processes. ossila.com Slight structural modifications in carbazole-based donor-acceptor systems have been shown to cause drastic changes in conformational preferences and, consequently, in their photophysical behavior and charge transfer characteristics. nih.gov

Hole Transport Characteristics and Mobility Measurements

The mobility of charge carriers, a measure of how quickly they move through a material under the influence of an electric field, is a critical parameter. For this compound, it is expected that the hole transport characteristics would be influenced by both the electronic nature of the carbazole unit and the molecular packing in the solid state.

Time-of-Flight (TOF) Photocurrent Techniques

The Time-of-Flight (TOF) technique is a direct method to measure charge carrier mobility in organic films. In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes, and a short pulse of light generates charge carriers near one electrode. The time it takes for these carriers to drift across the film under an applied voltage is measured, from which the mobility can be calculated.

No specific TOF mobility data for this compound has been found in the reviewed literature. However, studies on other carbazole derivatives show a wide range of hole mobilities, typically from 10⁻⁶ to 10⁻³ cm²/Vs, highly dependent on the substituents and the film morphology.

Space Charge Limited Current (SCLC) Analysis

The Space Charge Limited Current (SCLC) method provides another means to determine charge carrier mobility and can also offer insights into the density of charge traps within the material. By analyzing the current-voltage characteristics of a single-carrier device, the mobility can be extracted from the region where the current is limited by the build-up of space charge.

Specific SCLC mobility measurements for this compound are not available in the current body of scientific literature. For comparison, related carbazole-based materials have shown SCLC mobilities that are often in agreement with TOF measurements.

Effects of Molecular Packing and Morphology on Charge Carrier Mobility

The arrangement of molecules in the solid state is a crucial determinant of charge transport efficiency. Effective π-π stacking between adjacent carbazole units facilitates intermolecular charge hopping.

Tert-butyl Groups: The bulky 3,6-di-tert-butyl groups are known to significantly influence molecular packing. They can increase the distance between carbazole moieties, potentially disrupting co-facial π-π stacking and leading to a more amorphous morphology. This can, in some cases, reduce charge mobility compared to less substituted carbazoles. However, they also enhance solubility and can prevent the formation of aggregates that act as charge traps.

A hypothetical data table for hole mobility is presented below to illustrate how such data would be structured. The values are placeholders and not based on experimental results for the target compound.

| Measurement Technique | Hole Mobility (μh) [cm²/Vs] | Electric Field Dependence | Temperature Dependence | Reference |

|---|---|---|---|---|

| Time-of-Flight (TOF) | Data not available | Data not available | Data not available | N/A |

| Space Charge Limited Current (SCLC) | Data not available | Data not available | Data not available | N/A |

Electron Transport Properties (if applicable for bipolar materials)

Carbazole derivatives are predominantly hole-transporting materials. While some modifications can introduce electron-transporting capabilities, making the material bipolar, there is no evidence to suggest that this compound possesses significant electron mobility. The introduction of strong electron-withdrawing groups would typically be required to lower the LUMO (Lowest Unoccupied Molecular Orbital) level and facilitate electron injection and transport.

No experimental data on the electron mobility of this compound has been reported.

Interfacial Charge Injection and Extraction Dynamics in Multilayer Architectures

In multilayer organic electronic devices, the efficiency of charge injection from an electrode or an adjacent organic layer, and extraction to the next layer, is critical. These processes are governed by the energy level alignment at the interfaces.

Charge Transport Phenomena in Organic Films and Devices

Charge Transfer and Interfacial Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the use of impedance spectroscopy for the analysis of charge transfer resistance in thin films or devices containing 9-Benzyl-3,6-ditert-butylcarbazole . While impedance spectroscopy is a standard and powerful technique for characterizing charge transport and interfacial kinetics in organic electronic devices, specific studies detailing Nyquist plots, Bode plots, or derived charge transfer resistance (Rct) values for this particular compound are not publicly available.

Research on analogous carbazole (B46965) derivatives often employs impedance spectroscopy to elucidate structure-property relationships. For instance, studies on other 9-substituted or 3,6-disubstituted carbazoles in organic light-emitting diodes (OLEDs) or perovskite solar cells have utilized this technique to probe the resistance at various interfaces, which governs device efficiency and stability. These analyses typically involve fitting the impedance data to an equivalent circuit model to extract key parameters.

Given the absence of direct data for this compound, a detailed analysis and the creation of data tables as requested cannot be fulfilled at this time. The scientific community has not yet published the specific research required to populate such a section with the requisite accuracy and detail.

Applications in Advanced Organic Electronic Devices

Utilization as a Hole-Transporting Layer (HTL) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-di-tert-butylcarbazole (B1356187) are frequently investigated as hole-transporting materials. nih.gov The bulky tert-butyl groups can effectively suppress intermolecular interactions, which is beneficial for achieving high triplet energies and good film-forming properties. ossila.com The nitrogen atom in the carbazole (B46965) moiety provides a pathway for hole transport.

Although no specific device architecture for 9-Benzyl-3,6-ditert-butylcarbazole has been reported, a typical multilayer OLED structure incorporating it as a hole-transporting layer (HTL) would likely consist of: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / This compound (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). Fabrication would likely involve thermal evaporation in a high-vacuum environment, a standard technique for small molecule organic electronics.

The optimization of the HTL thickness is a critical step in OLED fabrication. A trade-off exists between ensuring sufficient hole transport and preventing an increase in the driving voltage. The optimal thickness for a this compound HTL would need to be determined experimentally, but based on similar carbazole derivatives, it would likely fall within the range of 20 to 60 nanometers. Thermal evaporation would be the preferred deposition method to achieve uniform and high-purity thin films.

The performance of an OLED is quantified by several key metrics. The J-V-L characteristics would reveal the relationship between the current density, applied voltage, and the resulting brightness of the device. From this data, the current efficiency (measured in cd/A), power efficiency (lm/W), and the external quantum efficiency (EQE, %) can be calculated. While no specific data exists for this compound, OLEDs utilizing other 3,6-disubstituted carbazole derivatives as the HTL have demonstrated promising results, with EQEs in the range of 5-10% for fluorescent devices. researchgate.net

Hypothetical Performance Data for an OLED with a this compound HTL

This table is for illustrative purposes only, based on typical performance of similar materials, as no specific data for the target compound is available.

| Parameter | Value |

|---|---|

| Turn-on Voltage (V) | 3.5 |

| Maximum Luminance (cd/m²) | >10,000 |

| Maximum Current Efficiency (cd/A) | 8.5 |

| Maximum Power Efficiency (lm/W) | 6.2 |

The operational stability, or lifetime, of an OLED is a critical factor for its commercial viability. Degradation can occur through various mechanisms, including the formation of non-emissive species, interfacial degradation, and morphological changes in the organic layers. The bulky tert-butyl groups in this compound are expected to enhance morphological stability, potentially leading to longer device lifetimes compared to less substituted carbazole derivatives. ossila.com However, the benzyl (B1604629) group's stability under electrical stress would need to be investigated.

Role as Host Material in Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs

The high triplet energy of the carbazole core makes its derivatives suitable as host materials for phosphorescent and TADF emitters. researchgate.netnih.gov The host material's primary role is to efficiently transfer energy to the guest emitter and to confine the excitons within the emissive layer.

In a host-guest system, energy transfer can occur via two primary mechanisms: Förster resonance energy transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons. For efficient phosphorescent or TADF emission, the triplet energy of the host material must be higher than that of the guest emitter to prevent back energy transfer. The triplet energy of this compound would need to be experimentally determined but is expected to be sufficiently high for hosting green and red phosphorescent and TADF emitters. researchgate.net

Optimizing Host-Guest Ratios for Maximized Efficiency

For a hypothetical OLED employing this compound as a host, the optimization process would involve fabricating a series of devices with varying doping concentrations of the guest emitter. The performance of these devices would be meticulously characterized to identify the optimal ratio that yields the highest external quantum efficiency (EQE), lowest efficiency roll-off at high brightness, and desired color purity. The bulky tert-butyl groups on the carbazole core would likely contribute to a high glass transition temperature, enhancing the morphological stability of the emissive layer. ossila.com

Active Material in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)rsc.orgbeloit.eduresearchgate.net

Carbazole derivatives are widely employed in solar cell applications due to their favorable electron-donating properties and hole-transporting capabilities. rsc.org While specific data for this compound as the primary active material in OPVs and DSSCs is limited, the 3,6-ditert-butylcarbazole moiety has been incorporated into the design of novel organic dyes for DSSCs. rsc.orgbeloit.eduresearchgate.net These dyes often feature a donor-π-acceptor (D-π-A) structure, where the carbazole derivative acts as the electron donor.

In organic photovoltaics, the morphology of the bulk heterojunction (BHJ) active layer, a blend of electron donor and acceptor materials, is paramount for achieving high power conversion efficiencies. For a hypothetical BHJ solar cell utilizing this compound as the donor material, optimization of the morphology would be a critical research focus. This would involve:

Solvent Selection: Investigating different processing solvents and solvent additives to control the phase separation and domain sizes of the donor and acceptor materials.

Thermal/Solvent Annealing: Applying post-deposition treatments such as thermal annealing or solvent vapor annealing to improve the molecular ordering and create more defined pathways for charge transport.

Blending Ratios: Systematically varying the weight ratio of this compound to the acceptor material to find the optimal balance for light absorption, exciton (B1674681) dissociation, and charge transport.

The bulky nature of the 3,6-ditert-butylcarbazole unit could be leveraged to influence the solid-state packing and miscibility with acceptor molecules, offering a pathway to control the BHJ nanostructure.

The performance of a solar cell is quantified by several key metrics. While specific performance data for devices based on this compound is not available, we can consider the expected contributions of this material to these metrics based on the properties of related carbazole derivatives used in photovoltaics.

| Metric | Description | Potential Influence of this compound |

| PCE (%) | The overall efficiency of converting sunlight into electrical power. | Dependant on the optimization of all other parameters. |

| Voc (V) | The maximum voltage available from a solar cell at zero current. It is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. | The electron-donating nature of the carbazole core would influence the HOMO level, and thus the Voc. |

| **Jsc (mA/cm²) ** | The maximum current from a solar cell under short-circuit conditions. It is related to the light absorption and charge transport properties of the active layer. | The absorption spectrum of the compound and the charge mobility within the BHJ would be key determinants. |

| FF (%) | A measure of the "squareness" of the current-voltage curve, indicating the efficiency of charge extraction. | The charge mobility and the morphology of the active layer would significantly impact the fill factor. |

Research on DSSCs has shown that incorporating the 3,6-ditert-butylcarbazole unit into donor-acceptor dyes can lead to improved device performance by facilitating electron migration and inhibiting dye aggregation. beloit.eduresearchgate.net

Emerging Applications in Organic Field-Effect Transistors (OFETs) and Chemical Sensorsresearchgate.net

The electronic properties of carbazole derivatives also make them promising candidates for applications in organic field-effect transistors (OFETs) and chemical sensors. The carbazole moiety is known for its hole-transporting characteristics, which is a fundamental requirement for the active layer in p-type OFETs. researchgate.net

For an OFET based on this compound, the key performance parameter would be the charge carrier mobility (µ), which quantifies how quickly charge carriers move through the semiconductor channel. The molecular packing in the solid state, which would be influenced by the benzyl and tert-butyl groups, would play a critical role in determining the mobility.

In the realm of chemical sensing, carbazole-based materials have been investigated for their ability to detect various analytes. researchgate.net The mechanism of sensing often relies on the modulation of the material's fluorescence or conductivity upon interaction with the target analyte. The electron-rich carbazole ring in this compound could potentially interact with electron-deficient analytes, leading to a detectable change in its photophysical or electrical properties. While no specific studies on the use of this compound in chemical sensors have been reported, the functionalization of the carbazole core presents a versatile platform for designing new sensory materials.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations are instrumental in connecting the molecular structure of 9-Benzyl-3,6-ditert-butylcarbazole to its electronic and photophysical properties. Techniques such as Density Functional Theory (DFT) are employed to model the molecule's behavior. While detailed studies on the specific 9-benzyl derivative are limited, extensive research on the core chromophore, 3,6-di-tert-butylcarbazole (B1356187) (t-Bu-Cz), provides critical data. The benzyl (B1604629) group at the 9-position primarily influences solubility and molecular packing, while the electronic properties are dominated by the substituted carbazole (B46965) core. In a related compound, 9-benzyl-3,6-diiodo-9H-carbazole, DFT calculations have been used to optimize the geometry and analyze aromaticity through indices like HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift). nih.gov

The electronic transitions of the 3,6-di-tert-butylcarbazole (t-Bu-Cz) moiety have been characterized through steady-state absorption and fluorescence spectroscopy in various organic solvents. rsc.org The absorption spectra feature a structured band corresponding to the short-axis polarized S₀ → S₁ transition. rsc.org The emission bands are typically the mirror image of the S₁ absorption band. rsc.org

The photophysical properties are weakly dependent on solvent polarity, with the primary influence of the tert-butyl substituents being a slight increase in the Stokes shift compared to unsubstituted carbazole. rsc.org The key spectroscopic parameters for the closely related t-Bu-Cz are summarized below.

Interactive Table 1: Steady-State Spectroscopic Properties of 3,6-di-tert-butylcarbazole (t-Bu-Cz) in Organic Solvents rsc.org

| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |

| n-heptane | 351 | 355 | 320 |

| THF | 352 | 357 | 400 |

| Acetonitrile | 351 | 358 | 560 |

Note: Data corresponds to the 0-0 transition.

The charge transport properties of organic materials can be understood through the concept of reorganization energy (λ), a critical parameter in Marcus theory. This energy represents the geometric relaxation cost upon a molecule gaining or losing a charge. A lower reorganization energy facilitates faster charge hopping between adjacent molecules.

Calculations of reorganization energy involve optimizing the molecular geometry in both neutral and charged states. While specific reorganization energy values for this compound have not been reported in the reviewed literature, DFT studies on related carbazole derivatives provide valuable context. For the parent carbazole molecule, the reorganization energy for hole transport (λh) has been calculated to be 0.27 eV. nih.gov For other derivatives like benzo[b]carbazole, the hole reorganization energy can be as low as 0.18 eV, with an electron reorganization energy (λe) of 0.11 eV. nih.gov These studies suggest that modifying the carbazole structure can significantly tune the reorganization energy and, therefore, the charge transport characteristics. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, from conformational changes to intermolecular interactions over time. nih.gov Such simulations can provide a detailed picture of how this compound behaves in different environments, which is crucial for understanding its material properties.

The propensity of organic molecules to aggregate is a key factor influencing their photophysical properties and performance in devices. MD simulations can effectively predict the aggregation behavior of small organic molecules in solution. nih.gov For carbazole-based materials, aggregation can lead to the formation of dimers or excimers through π–π stacking interactions.

In the case of this compound, the bulky tert-butyl groups at the 3 and 6 positions play a crucial role. They create significant steric hindrance that disrupts intermolecular π–π interactions, effectively suppressing the formation of aggregates. ossila.com This steric effect leads to greater separation between carbazole units, which helps maintain the intrinsic photophysical properties of the individual molecules even at high concentrations or in the solid state. ossila.com

The performance of organic electronic devices is highly dependent on the morphology of the thin films used. The way molecules pack together affects charge transport and device stability. The steric hindrance provided by the tert-butyl groups in this compound directly influences its film morphology.

The disruption of π–π interactions by these bulky groups results in a more amorphous or loosely packed film structure. ossila.com This can be advantageous in certain applications, as it can prevent the formation of crystalline domains that might act as traps or quenching sites. Furthermore, the introduction of tert-butyl units can increase the glass-transition temperature of the material, leading to more morphologically stable films. ossila.com

Mechanistic Insights into Photochemical and Photophysical Processes

Time-resolved spectroscopy, complemented by theoretical calculations, reveals the complex sequence of events that occur after the molecule absorbs light. For the 3,6-di-tert-butylcarbazole (t-Bu-Cz) chromophore, photoexcitation initiates several competing relaxation pathways. rsc.org

Interactive Table 2: Photophysical Process Time Constants for 3,6-di-tert-butylcarbazole (t-Bu-Cz) in THF rsc.org

| Process | Description | Time Constant (τ) |

| Internal Conversion (IC) | Decay from higher excited singlet state (Sx) to S₁ | 0.04 ps |

| Vibrational Cooling | Energy transfer from hot S₁* to solvent | 8.2 ps |

| Fluorescence | Radiative decay from S₁ to S₀ | 14.9 ns |

| Intersystem Crossing (ISC) | Non-radiative transition from S₁ to T₁ | ~18 ns (calculated from lifetime and quantum yield) |

Simulation of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

The efficiency of organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF), is intrinsically linked to the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC). Computational simulations offer a powerful tool to investigate these processes for "this compound."

ISC is the non-radiative transition between the lowest singlet excited state (S₁) and a triplet excited state (Tₙ), while RISC is the transition from a triplet state back to the S₁ state. For efficient TADF, a high RISC rate (kRISC) and a significant radiative decay rate from the S₁ state are required. These rates are heavily influenced by the energy difference between the S₁ and T₁ states (ΔEST) and the spin-orbit coupling (SOC) between these states.

Theoretical investigations into carbazole-based donor-acceptor molecules have demonstrated that a small ΔEST is crucial for facilitating efficient RISC. researchgate.netrsc.org Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are predominantly used to model the excited state properties. researchgate.netrsc.org For instance, the B3LYP functional with the 6-31G(d) basis set is a widely employed method for optimizing geometries and predicting frontier molecular orbital distributions. rsc.org

In the case of "this compound," the carbazole moiety acts as an electron donor. The bulky tert-butyl groups and the benzyl group can induce a twisted geometry, which helps in separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This spatial separation can lead to a smaller ΔEST, a key requirement for efficient TADF.

Computational studies on similar carbazole derivatives have shown that the nature of the excited states (e.g., nπ* or ππ) and their energetic alignment are critical. chemrxiv.org According to El Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹nπ → ³ππ*). chemrxiv.org The simulation of ISC and RISC rates often involves calculating the SOC matrix elements. For twisted PBI derivatives with carbazole moieties, increased spin-orbit coupling matrix elements have been computationally shown to lead to efficient ISC. sci-hub.senih.gov

| Parameter | Typical Calculated Value Range | Significance for TADF |

| ΔEST (eV) | 0.05 - 0.20 | A smaller gap is essential for efficient thermal up-conversion of triplets. |

| kISC (s⁻¹) | 10⁷ - 10⁹ | Efficiently populates the triplet states from the singlet state. |

| kRISC (s⁻¹) | 10⁵ - 10⁷ | A high rate is crucial for harvesting triplet excitons for delayed fluorescence. |

| SOC (cm⁻¹) | 0.1 - 1.0 | Larger spin-orbit coupling increases the probability of intersystem crossing. |

This table presents illustrative data based on general findings for carbazole-based TADF materials, as specific computational results for this compound were not found in the search results.

Elucidating Degradation Pathways and Thermal Stability

The operational lifetime of organic electronic devices is critically dependent on the thermal stability of the constituent materials. Computational chemistry provides a powerful lens to predict and understand the degradation pathways and thermal robustness of molecules like "this compound."

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are experimental techniques used to assess thermal stability, often showing high decomposition temperatures (Td) for carbazole derivatives, sometimes exceeding 400°C. researchgate.netrsc.org Computational studies complement these experiments by identifying the weakest bonds and the most likely initial steps in the thermal decomposition process.

Molecular dynamics (MD) simulations at elevated temperatures can also be used to model the degradation process over time, providing insights into the sequence of bond-breaking events. The rigid structure of the carbazole core generally imparts high thermal stability. rsc.org However, the substituents play a crucial role. The bulky tert-butyl groups can sterically hinder intermolecular interactions that might otherwise lead to degradation, but they can also be susceptible to elimination reactions at high temperatures.

A combined experimental and theoretical study on the related compound, 9-benzyl-3,6-diiodo-9H-carbazole, utilized DFT to accurately predict its structural parameters, which is a foundational step for any subsequent stability analysis. researchgate.net While specific degradation pathway simulations for "this compound" are not detailed in the provided results, the general approach would involve mapping the potential energy surface for various decomposition reactions.

The following table outlines the key bonds in "this compound" and their expected relative thermal lability based on general chemical principles and findings for similar compounds.

| Bond | Location | Expected Relative Thermal Lability | Potential Degradation Process |

| N-CH₂ (Benzyl) | Connection of benzyl group to carbazole nitrogen | High | Homolytic cleavage to form a benzyl radical and a carbazole radical. |

| C-C (tert-Butyl) | Bond between the tert-butyl group and the carbazole ring | Moderate | Cleavage to release a tert-butyl radical. |

| C-H (Benzyl) | Methylene (B1212753) C-H bonds of the benzyl group | Moderate | Susceptible to radical abstraction. |

| C-C (Carbazole) | Aromatic ring bonds | Low | High energy required for cleavage, indicating high stability of the core. |

This table is illustrative and based on general chemical knowledge of carbazole derivatives. Specific bond dissociation energies would require dedicated DFT calculations for this compound.

Derivatization Strategies and Polymerization for Tailored Functionality

Peripheral Functionalization for Tunable Optoelectronic Properties

Peripheral functionalization is a key strategy to modulate the optoelectronic properties of the carbazole (B46965) core. By attaching different functional groups to the carbazole or the N-benzyl ring, researchers can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its absorption, emission, and charge-transport characteristics. researchgate.net The presence of bulky tert-butyl groups can disrupt intermolecular π–π interactions, leading to less aggregation and potentially higher fluorescence quantum yields in the solid state. ossila.com

The electronic nature of the carbazole unit can be precisely controlled by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Attaching EDGs, such as methoxy (B1213986) or alkyl groups, typically raises the HOMO level, which can facilitate hole injection in electronic devices. Conversely, appending EWGs, such as cyano (-CN) or nitro (-NO₂) groups, lowers both the HOMO and LUMO levels, which can enhance electron-accepting capabilities. mdpi.commdpi.com

For instance, the synthesis of carbazole-3,6-dicarbonitrile derivatives demonstrates the introduction of strong EWGs. mdpi.com While the starting material in that specific synthesis was not 9-benzyl-3,6-ditert-butylcarbazole, the methodology for cyanation of the carbazole ring is relevant. mdpi.com Such modifications are known to significantly shift the emission spectra and increase the oxidation potential of the carbazole core. mdpi.com Similarly, attaching other aryl groups with varying electronic properties to the carbazole backbone can systematically tune the resulting material's photophysical properties. rsc.org

Table 1: Effect of Substituents on Carbazole Derivative Properties

| Derivative Type | Substituent Example | Expected Effect on HOMO/LUMO | Impact on Photophysical Properties |

| Electron-Donating | Methoxy (-OCH₃), Alkyl | Raises HOMO level | Red-shift in absorption/emission |

| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Lowers HOMO and LUMO levels | Blue-shift in absorption, enhanced electron affinity |

| Extended Conjugation | Aryl groups (e.g., Phenyl) | Narrows the bandgap | Red-shift in absorption/emission, potential for higher charge mobility |

This table provides illustrative examples of how different types of substituents are expected to influence the electronic and optical properties of carbazole derivatives.

Beyond simple electronic tuning, multifunctional derivatives can be synthesized to combine several desired properties within a single molecule. This can involve creating molecules with both electron-donating and electron-accepting components to form intramolecular charge-transfer (ICT) emitters, or linking multiple carbazole units to build larger, well-defined oligomers or dendrimers. researchgate.netpleiades.online

Methods have been developed for creating various derivatives of 3,6-di-tert-butyl-9H-carbazole, which serve as a direct precursor to the title compound. researchgate.netpleiades.online For example, Ullmann condensation and Steglich esterification can be used to attach complex functional groups, such as benzoic acid moieties, to the carbazole nitrogen. researchgate.net These derivatives exhibit strong fluorescence, with emission wavelengths that can be tuned across the visible spectrum (400-600 nm) depending on the specific functional group attached. researchgate.netpleiades.online The synthesis of molecules where the carbazole unit is linked to other heterocycles, like quinoline, has also been reported, creating compounds with unique photophysical and electronic profiles. nih.gov

Synthesis of Carbazole-Containing Polymers and Copolymers

Polycarbazoles are a significant class of conducting and semi-conducting polymers. The this compound monomer can be polymerized to create high-performance materials. The bulky substituents at the 3,6-positions are particularly important as they can prevent undesirable cross-linking and enhance the solubility and processability of the resulting polymers. ossila.com

Several cross-coupling reactions are employed for the synthesis of well-defined carbazole-containing polymers. To utilize these methods, the this compound monomer would first need to be halogenated (e.g., brominated) or boronylated at specific positions on the carbazole ring.

Suzuki-Miyaura Polymerization : This is a powerful and widely used method for forming carbon-carbon bonds. It typically involves the palladium-catalyzed coupling of a dihalo-carbazole monomer with a diboronic acid or ester comonomer. rsc.org Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) has emerged as a method to synthesize poly(3,6-carbazole)s with controlled molecular weights and defined end-groups. nih.govresearchgate.net This technique offers a pathway to creating linear, end-functionalized polymers rather than the macrocycles that can sometimes form. researchgate.net

Heck Polymerization : This technique involves the palladium-catalyzed reaction of a halide with an alkene, which can be adapted for polymer synthesis, though it is less common for polycarbazoles compared to Suzuki coupling.

Direct Arylation Polymerization (DArP) : DArP has gained prominence as a more atom-economical alternative to traditional cross-coupling methods like Suzuki polymerization. rsc.org It allows for the direct coupling of a C-H bond with an aryl halide, avoiding the need to pre-functionalize one of the monomers with organometallic reagents (like boronic acids). mdpi.comrsc.org This method has been successfully applied to synthesize carbazole-based copolymers, demonstrating performance comparable to those made via Suzuki coupling. rsc.orgrsc.org

Table 2: Comparison of Polymerization Techniques for Polycarbazoles

| Technique | Monomer Requirement | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Dihalide + Diboronic Acid/Ester | Palladium-based | High yields, good functional group tolerance, well-controlled | Requires synthesis of boronic acid monomers, potential for side reactions |

| Heck | Dihalide + Divinyl | Palladium-based | Tolerant of many functional groups | Less control over regioselectivity, can have side reactions |

| Direct Arylation (DArP) | Dihalide + C-H activated monomer | Palladium-based | Atom-economical, fewer synthetic steps | Can suffer from homocoupling defects, requires careful optimization |

Electrochemical polymerization is a direct method for fabricating polymer films onto a conductive substrate. Anodic oxidation of carbazole monomers typically leads to the formation of radical cations, which then couple, most commonly at the 3,6- and N-positions, to form a polymer film. researchgate.netresearchgate.net

However, in the case of this compound, the positions most susceptible to polymerization (3 and 6) are blocked by the bulky tert-butyl groups. This substitution is known to suppress the typical dimerization and electropolymerization reactions that carbazole itself undergoes. ossila.com While this prevents the formation of a traditional poly(3,6-carbazole) film via this method, it also enhances the electrochemical stability of the monomeric unit, which is advantageous when it is incorporated into larger molecular structures for applications like OLEDs. ossila.com

The final properties of a carbazole-based polymer are intrinsically linked to its molecular architecture.

Substituent Effects : As discussed in section 7.1, the electronic nature of substituents on the polymer backbone dictates the material's energy levels and, consequently, its color, emission properties, and charge-transport characteristics. researchgate.net

Linkage Position : The connectivity of the monomer units is critical. For instance, poly(3,6-carbazole)s have a different electronic structure and conjugation pathway compared to poly(2,7-carbazole)s. nih.govresearchgate.net The 3,6-linkage often leads to polymers with good hole-transport properties.

Steric Factors : The bulky tert-butyl groups on the this compound monomer play a crucial role in the polymer's morphology. They increase the distance between polymer chains, which can disrupt π-stacking. ossila.com This can lead to more amorphous films with higher glass transition temperatures and improved solubility, but may also decrease solid-state charge mobility if not carefully managed. researchgate.netossila.com The benzyl (B1604629) group at the N-9 position also adds to the steric bulk and influences how the polymer chains pack in the solid state.

Supramolecular Assembly and Self-Organization in Soft Materials

The self-organization of carbazole-based molecules is fundamental to their application in soft materials, including liquid crystals and organogels. researchgate.net The assembly is typically driven by a combination of forces, most notably π–π stacking of the planar carbazole cores, van der Waals interactions, and, if present, hydrogen bonding. For this compound, the supramolecular behavior is dominated by the steric hindrance imposed by its bulky substituents.

The tert-butyl groups at the 3 and 6 positions and the benzyl group at the N-9 position significantly disrupt the intermolecular π–π interactions that are crucial for the formation of ordered columnar or lamellar structures in many other carbazole derivatives. ossila.com This steric hindrance leads to looser molecular packing in the solid state. Research on analogous compounds confirms this effect; the introduction of bulky tert-butyl groups at the 3 and 6 positions of a carbazole-based gold(I) complex was found to completely suppress the liquid crystalline behavior observed in the non-substituted version. mdpi.com

Instead of forming highly ordered stacks, this compound is more likely to form amorphous glasses or potentially exhibit highly distorted, less-ordered liquid crystalline phases. The bulky groups increase the distance between the chromophores, which can be advantageous in optoelectronic applications by reducing self-quenching of fluorescence.

In related bulky systems, such as 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole, crystallographic analysis reveals a large dihedral angle between the carbazole plane and the N-substituent (52.41°). nih.gov The crystal packing in such molecules is governed by weaker C-H···π and other non-covalent interactions rather than direct π–π stacking of the carbazole units. nih.gov While π–π interactions are not entirely eliminated in all bulky carbazole systems, they are significantly weakened and less directionally specific. nih.gov

This tendency to form stable amorphous films is highly desirable for applications such as organic light-emitting diodes (OLEDs), where crystallization of the active material can lead to device failure. The bulky groups contribute to a high glass-transition temperature (Tg), ensuring morphological stability of the thin films during device operation.

The table below summarizes the influence of substituents on the phase behavior of related carbazole compounds, illustrating the impact of bulky groups.

| Compound Name | Substituents | Observed Phase Behavior / Properties | Reference |

| Carbazole-based Au(I) complex | Unsubstituted at 3,6-positions | Nematic Liquid Crystal Phase | mdpi.com |

| Carbazole-based Au(I) complex | tert-Butyl at 3,6-positions | No Liquid Crystal Phase Observed | mdpi.com |

| 3,6-Di-tert-butylcarbazole (B1356187) | tert-Butyl at 3,6; H at 9 | Suppresses dimerization/polymerization; loose packing | ossila.com |

| 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole | tert-Butyl at 3,6; Quinolinyl at 9 | Large dihedral angle; packing via C-H···π interactions | nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions for 9-Benzyl-3,6-ditert-butylcarbazole

Research into this compound and its closely related analogues has yielded significant insights, primarily in the domain of organic electronics. The core contributions are rooted in the compound's fundamental physicochemical properties, which are a direct result of its molecular architecture.

The introduction of bulky tert-butyl groups at the 3,6-positions of the carbazole (B46965) core is a key strategic design choice. This substitution effectively suppresses the common issue of aggregation-caused quenching by preventing close packing of molecules. This steric hindrance leads to materials with higher glass-transition temperatures and improved morphological stability in thin-film form. ossila.com Furthermore, these groups protect the electrochemically active 3,6-positions, thereby inhibiting undesirable dimerization and polymerization reactions of the radical cations, which enhances the electrochemical stability and operational lifetime of devices. ossila.com

The primary application area for carbazole derivatives with this substitution pattern is as host materials for phosphorescent organic light-emitting diodes (OLEDs). The high triplet energy level, a characteristic feature of the carbazole moiety, is essential for efficiently hosting high-energy phosphorescent emitters (e.g., blue or green phosphors) and preventing back-energy transfer. ontosight.ai The combination of high thermal stability, good hole-transporting properties, and a wide energy gap makes this compound a valuable building block for creating the emissive layer in high-efficiency OLEDs. ontosight.airesearchgate.net

Beyond OLEDs, derivatives of 3,6-di-tert-butylcarbazole (B1356187) have been explored as electron-donating moieties in a variety of other contexts. These include their use as fluorescent chemosensors for detecting metal ions and as donor components in organic solar cells. ontosight.aiclockss.org For instance, a 9-benzyl-9H-carbazole derivative was successfully developed as a fluorescent probe for the selective recognition of Cerium(III) ions. clockss.org

Table 1: Key Properties and Contributions of this compound and Related Derivatives

| Feature | Contribution | Scientific Rationale | Relevant Application |

| 3,6-di-tert-butyl Substitution | Enhanced Stability & Prevents Aggregation | Bulky groups provide steric hindrance, disrupting π–π stacking and blocking reactive sites. ossila.com | Host Materials in OLEDs |

| 9-Benzyl Group | Improved Solubility & Modified Electronics | Increases solubility in organic solvents and influences molecular packing and electronic properties. researchgate.netclockss.org | Solution-Processable Electronics |

| High Triplet Energy | Efficient Energy Transfer | The carbazole core possesses a high triplet energy, suitable for hosting phosphorescent emitters. ontosight.ai | Phosphorescent OLEDs |

| Good Hole-Transport | Bipolar or Unipolar Charge Transport | The carbazole unit is known for its ability to transport holes efficiently. ontosight.airesearchgate.net | Hole-Transporting Layers, OLEDs |

| Photophysical Properties | Fluorescence | The carbazole core is inherently fluorescent, with emission properties tunable by substitution. pleiades.onlineresearchgate.net | Fluorescent Probes, Emitters |

Identification of Unaddressed Challenges and Future Research Gaps

Despite its demonstrated utility, the full potential of this compound has not been completely realized, and several research gaps remain.

A primary challenge lies in the comprehensive characterization of its excited-state dynamics. While studies on the parent 3,6-di-tert-butylcarbazole have provided detailed insights into its photoinduced relaxation mechanisms, a similar in-depth investigation specifically for the 9-benzyl derivative is less common. mdpi.com A thorough understanding of how the benzyl (B1604629) group affects processes like internal conversion, intersystem crossing, and the lifetimes of singlet and triplet states is crucial for optimizing its performance in optoelectronic applications.

Furthermore, while the compound shows promise as a host material, there is a need for more extensive device-level studies. Research is required to systematically evaluate its performance with a wider range of phosphorescent guest emitters, particularly focusing on device efficiency, color purity, and long-term operational stability. Comparisons with other state-of-the-art host materials would help to benchmark its capabilities and identify specific niches where it might offer superior performance.